Enables Quantitative Proteomics via the BEMAD Method as a Heavy Isotope Label
The BEMAD method (Beta-Elimination followed by Michael Addition with DTT) uses a pair of DTT isotopologues for differential isotopic labeling. The method employs 'light' DTT (d0) and 'heavy' DL-dithiothreitol-d6 (d6) to label distinct sample populations, enabling relative quantitation of O-GlcNAc and O-phosphate modifications via mass spectrometry [1]. This approach was demonstrated to be comparable to the commercial ICAT method for protein expression analysis, while also providing site-specific PTM information [1].
| Evidence Dimension | Relative quantitation of PTMs and protein expression |
|---|---|
| Target Compound Data | Heavy isotope label (d6-DTT) used for differential labeling in the BEMAD method. |
| Comparator Or Baseline | Light isotope label (d0-DTT) used for differential labeling in the BEMAD method. |
| Quantified Difference | The mass shift of +6 Da allows for the relative quantitation of peptides from two different sample states within a single MS analysis. |
| Conditions | BEMAD protocol: β-elimination followed by Michael addition with 20 mM d0-DTT or d6-DTT, analyzed by LC-MS/MS. |
Why This Matters
This establishes DL-dithiothreitol-d6 as a core reagent for a specific, validated quantitative proteomics workflow, a function unlabeled DTT cannot perform.
- [1] Vosseller K, et al. Quantitative analysis of both protein expression and serine/threonine post-translational modifications through stable isotope labeling with dithiothreitol. Proteomics. 2005;5(2):388-98. View Source
